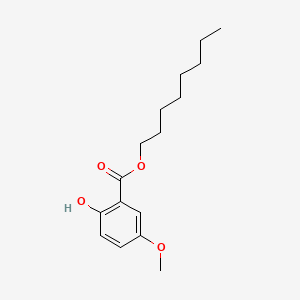
(+-)-beta-Hydroxy-beta-phenylethylguanidine carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is a chemical compound with a unique structure that combines a guanidine group with a beta-hydroxy-beta-phenylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate typically involves the reaction of beta-hydroxy-beta-phenylethylamine with guanidine carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The beta-hydroxy-beta-phenylethyl moiety can also interact with hydrophobic regions of the targets, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
beta-Hydroxy-beta-phenylethylamine: A precursor in the synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate.
Guanidine carbonate: Another precursor used in the synthesis.
Phenylethylamine derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is unique due to the combination of the guanidine group with the beta-hydroxy-beta-phenylethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
25234-62-2 |
|---|---|
Fórmula molecular |
C19H28N6O5 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
diaminomethylidene-(2-hydroxy-2-phenylethyl)azanium;carbonate |
InChI |
InChI=1S/2C9H13N3O.CH2O3/c2*10-9(11)12-6-8(13)7-4-2-1-3-5-7;2-1(3)4/h2*1-5,8,13H,6H2,(H4,10,11,12);(H2,2,3,4) |
Clave InChI |
IAVPGZZRAJUOGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


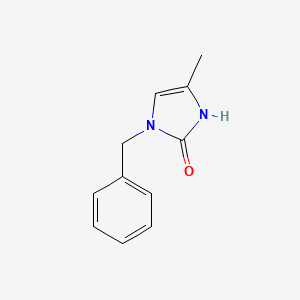

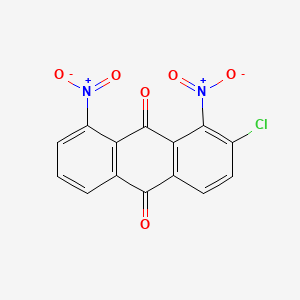

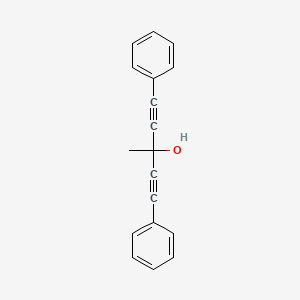
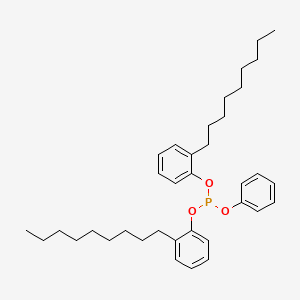

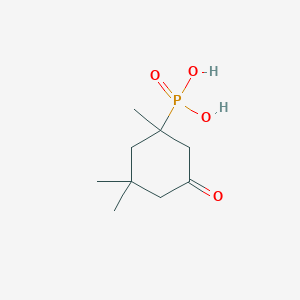
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
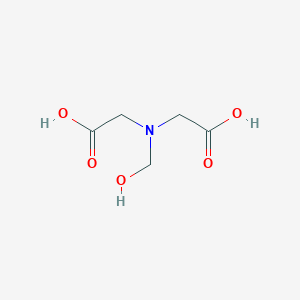

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
